molecular formula C28H24N2O2S B14587965 Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl- CAS No. 61580-41-4

Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-

Katalognummer: B14587965
CAS-Nummer: 61580-41-4
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: XWQKFFXNCXUOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] is a complex organic compound characterized by its unique structure, which includes a thiobis linkage and biphenyl groups

Vorbereitungsmethoden

The synthesis of Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] typically involves multiple steps, including the formation of the thiobis linkage and the attachment of biphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism by which Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] can be compared with other similar compounds, such as:

  • 2,2’-Thiodiacetamide
  • 2,2’-Thiobisacetamide
  • Thiodiacetamide

These compounds share structural similarities but may differ in their chemical properties and applications

Eigenschaften

CAS-Nummer

61580-41-4

Molekularformel

C28H24N2O2S

Molekulargewicht

452.6 g/mol

IUPAC-Name

2-[2-oxo-2-(4-phenylanilino)ethyl]sulfanyl-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C28H24N2O2S/c31-27(29-25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-33-20-28(32)30-26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32)

InChI-Schlüssel

XWQKFFXNCXUOOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.